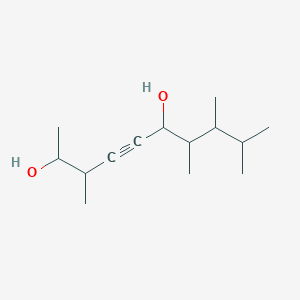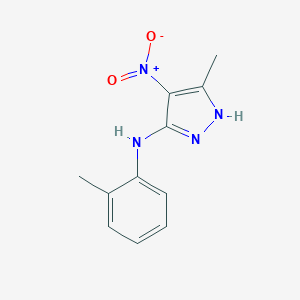
3,7,8,9-Tetramethyldec-4-yne-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
3,7,8,9-Tetramethyldec-4-yne-2,6-diol can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trimethyl-2-chloroethane with acetylene in the presence of a base catalyst . Another method includes the reaction of 2,2,3,3-tetramethylbut-2-ene with acetylene using a palladium catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,7,8,9-Tetramethyldec-4-yne-2,6-diol undergoes various chemical reactions due to the presence of its triple bond. It can participate in addition reactions with different compounds to form new products. Common reagents used in these reactions include bases and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
It is used as a cross-linking agent in the synthesis of polymers and as a precursor in the synthesis of other chemicals. Additionally, it has been studied for its potential use as a corrosion inhibitor and as a fuel additive. In the field of medicine, tetramethyldecynediol has shown antimicrobial properties and has been investigated for its potential use as a disinfectant and in cancer therapy. Its amphiphilic characteristics also make it useful in the development of heterojunction solar cells .
Mécanisme D'action
The mechanism of action of tetramethyldecynediol involves its ability to act as a reactive intermediate in chemical reactions due to the presence of its triple bond. This allows it to undergo addition reactions with various compounds, leading to the formation of new products. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death. In cancer therapy, it has been shown to inhibit tumor growth by interfering with cellular processes.
Comparaison Avec Des Composés Similaires
3,7,8,9-Tetramethyldec-4-yne-2,6-diol is unique due to its specific structure and properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol . These compounds share similar structural features but differ in their specific applications and reactivity. For example, 3,6-dimethyl-4-octyne-3,6-diol is used in different industrial applications compared to tetramethyldecynediol .
Propriétés
Numéro CAS |
1333-17-1 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
3,7,8,9-tetramethyldec-4-yne-2,6-diol |
InChI |
InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3 |
Clé InChI |
WWPTYZFXUOTSDY-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
SMILES canonique |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
| 1333-17-1 | |
Synonymes |
Decynediol, tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)
![N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B224094.png)

![4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B224103.png)



![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)

![(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)

![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
